

Vorasidenib: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorasidenib (formerly AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[2][4][5] **Vorasidenib** functions by blocking the abnormal production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and inhibiting tumor growth.[2][4][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Vorasidenib**.

Chemical Structure and Identifiers

Vorasidenib is a triazine-based small molecule. Its chemical structure is characterized by a central 1,3,5-triazine ring substituted with a chloropyridinyl group and two chiral (R)-1,1,1-trifluoropropan-2-ylamino side chains.[2][7] The specific stereochemistry of these side chains is crucial for its potent inhibitory activity.

Table 1: Chemical Identifiers for Vorasidenib



Identifier	Value
IUPAC Name	6-(6-Chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine[2] [7]
CAS Number	1644545-52-7[2][7]
Molecular Formula	C14H13ClF6N6[2][7]
Molecular Weight	414.74 g/mol [2][7]
SMILES	CINVALID-LINK NC1=NC(=NC(=N1)C2=NC(=CC=C2)CI)N INVALID-LINKC(F)(F)F[2][7]
InChl	InChI=1S/C14H13CIF6N6/c1-6(13(16,17)18)22- 11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23- 7(2)14(19,20)21/h3-7H,1-2H3, (H2,22,23,25,26,27)/t6-,7-/m1/s1[2][7]
InChlKey	QCZAWDGAVJMPTA-RNFRBKRXSA-N[2][7]
Synonyms	AG-881, Voranigo[2][7]

Physicochemical and Pharmacokinetic Properties

Vorasidenib was specifically developed to improve upon earlier generation IDH inhibitors by enhancing blood-brain barrier penetration, a critical feature for treating brain tumors like glioma. [1][2]

Table 2: Physicochemical and Pharmacokinetic Data for Vorasidenib



Property	Value	Source
Solubility	DMSO: ≥ 125 mg/mL (301.39 mM)[3]Water: < 0.1 mg/mL (insoluble)[3]	[3]
XLogP	4.99	[8]
Topological Polar Surface Area	75.62 Ų	[8]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	6	[8]
Protein Binding	97% (in human plasma)	[1]
Volume of Distribution (Vd)	3,930 L (mean, at steady- state)	[1]
Brain Penetrance	Brain tumor-to-plasma concentration ratio: 1.6[1]Brain-to-plasma AUC ratio (mouse model): 1.33[9]	[1][9]
Metabolism	Primarily by CYP1A2, with minor contributions from other CYPs and non-CYP pathways. [1]	[1]

Mechanism of Action and Signaling Pathway

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the conversion of isocitrate to α -ketoglutarate (α -KG).[5] In certain cancers, mutations in IDH1 (cytoplasmic) and IDH2 (mitochondrial) impart a neomorphic activity, causing the reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, oncogenesis.[5][6]

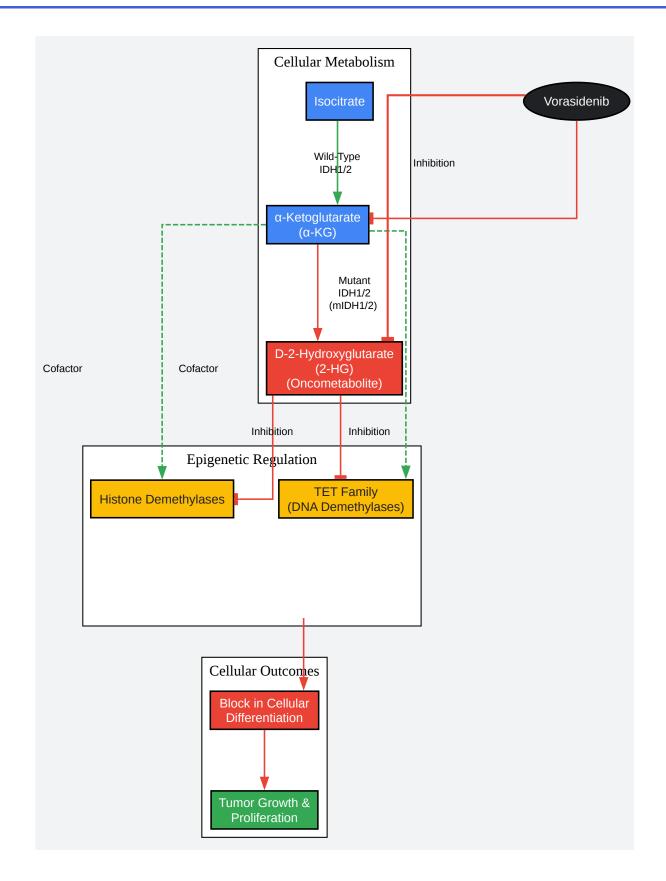


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Vorasidenib is a potent, allosteric inhibitor that binds to a pocket at the interface of the IDH1 or IDH2 homodimer.[5][8] This binding locks the enzyme in an open, inactive conformation, preventing the production of 2-HG.[5] The subsequent reduction in 2-HG levels is believed to reverse the epigenetic blockade, allowing for normal cellular differentiation and leading to an inhibition of tumor cell proliferation.[2][10]





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Vorasidenib inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.



Preclinical and Clinical Efficacy

Vorasidenib has demonstrated potent, nanomolar inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays and has shown strong antiproliferative activity in cancer cell lines harboring these mutations.[3][10]

Table 3: In Vitro Inhibitory Activity of Vorasidenib (IC₅₀)

Enzyme Target	IC₅₀ Value (nM)
IDH1 R132C	0.04 - 22
IDH1 R132G	0.04 - 22
IDH1 R132H	0.04 - 22
IDH1 R132S	0.04 - 22
IDH2 R140Q	7 - 14
IDH2 R172K	130
Source:[3][10]	
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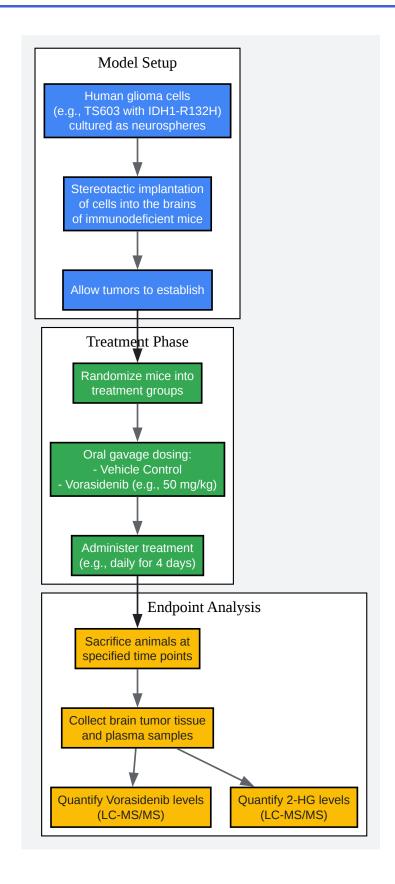
In preclinical orthotopic mouse models of glioma, oral administration of **Vorasidenib** resulted in greater than 97% inhibition of 2-HG production in brain tumor tissue, confirming its ability to cross the blood-brain barrier and engage its target in vivo.[9][10]

The pivotal clinical evidence for **Vorasidenib** comes from the INDIGO (NCT04164901) trial, a Phase 3 study in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[6][11]

Experimental Protocols & Methodologies Preclinical Evaluation: Orthotopic Glioma Mouse Model

A common methodology to assess the in vivo efficacy and brain penetrance of drugs for glioma involves an orthotopic xenograft model.





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Workflow for assessing **Vorasidenib** efficacy in an orthotopic mouse model.

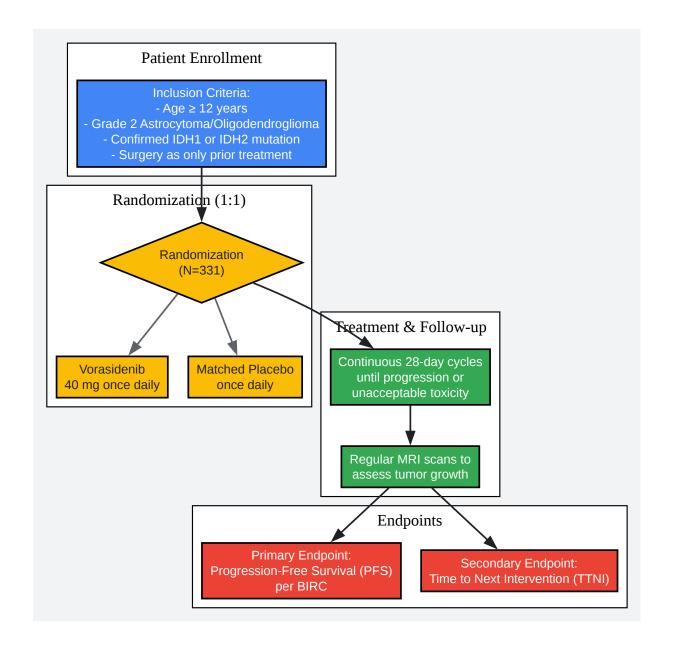


- Objective: To determine the brain penetrance of **Vorasidenib** and its pharmacodynamic effect on 2-HG levels in an in vivo glioma model.[9][10]
- Cell Lines: Human glioblastoma cells (e.g., U-87 MG) or patient-derived neurosphere cells (e.g., TS603) engineered to express mutant IDH1 or IDH2 are used.[3][9]
- Implantation: Cells are stereotactically injected into the brains of immunodeficient mice.
- Treatment: Once tumors are established, mice are randomized to receive either vehicle control or Vorasidenib orally.[9]
- Analysis: After a defined treatment period, brain, tumor, and plasma are collected. Drug and 2-HG concentrations are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio and the percent inhibition of the oncometabolite.[9]

Clinical Trial Protocol: INDIGO (NCT04164901)

The INDIGO trial was a landmark study that established the efficacy of **Vorasidenib**.





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Simplified workflow of the Phase 3 INDIGO clinical trial.

- Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.[6][11]
- Patient Population: 331 patients aged 12 or older with grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, who had undergone



surgery as their only treatment.[2][11]

- Intervention: Patients were randomized 1:1 to receive either Vorasidenib (40 mg orally once daily) or a matched placebo.[11] Treatment was administered in continuous 28-day cycles.
 [11]
- Primary Endpoint: The primary efficacy outcome was progression-free survival (PFS) as determined by a blinded independent review committee (BIRC) based on Response Assessment for Neuro-Oncology for Low-Grade Gliomas (RANO-LGG) criteria.[11]
- Key Secondary Endpoint: Time to next intervention (TTNI).[11]
- Results: The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with Vorasidenib compared to placebo.

Conclusion

Vorasidenib represents a significant therapeutic advance, providing the first targeted therapy for patients with IDH-mutant low-grade glioma.[6] Its chemical structure is optimized for dualisoform inhibition and brain penetrance. By potently inhibiting mutant IDH1 and IDH2, **Vorasidenib** effectively suppresses the production of the oncometabolite 2-HG, leading to a profound delay in tumor progression. The robust preclinical data and the definitive results of the Phase 3 INDIGO trial underscore the validity of this therapeutic strategy and establish **Vorasidenib** as a new standard of care for this patient population.

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